Hexahydro-1,3-benzodioxol-2-one

Overview

Description

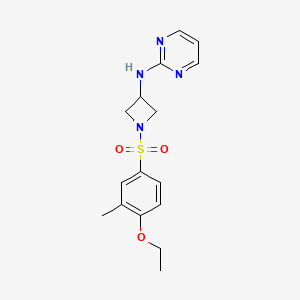

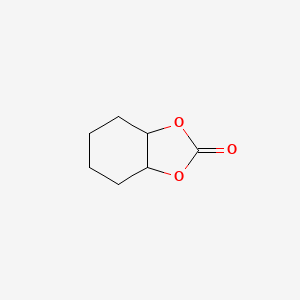

Hexahydro-1,3-benzodioxol-2-one, also known as 1,3-Benzodioxol-5-ol hexahydro derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic organic compound that is commonly used as a solvent, reagent, and intermediate in organic synthesis.

Scientific Research Applications

Anticancer and Antibacterial Applications

Hexahydro-1,3-benzodioxol-2-one derivatives have shown significant potential in anticancer and antibacterial applications. Research demonstrates that certain derivatives of this compound exhibit greater anticancer and antibacterial potency compared to standard reference compounds like cisplatin and cinoxacin. Moreover, some derivatives also display a strong capacity for DNA binding, suggesting their utility in targeted cancer therapies and antibacterial treatments (Gupta et al., 2016).

Photoinitiator for Free Radical Polymerization

The compound has also been explored in the field of polymer science. A 1,3-benzodioxole derivative has been developed as a photochemically masked one-component Type II photoinitiator for free radical polymerization. This application is significant in material science, particularly for the development of polymers with specific properties (Kumbaraci et al., 2012).

Synthesis and Molecular Structure

Further research includes the study of this compound's molecular structure. This includes investigations into its synthesis methods and understanding its structural characteristics through techniques like nuclear magnetic resonance (NMR) and X-ray analysis. Such studies are crucial in the field of organic chemistry and materials science (Wong & Koval, 1978), (Yu, 2006).

Electrophilic Chlorination

The compound has been used as a reagent in electrophilic chlorination of arenes and heterocycles, showcasing its utility in various chemical synthesis processes. This application is particularly relevant in the development of pharmaceuticals and dyes (Wang et al., 2016).

Photocatalytic Synthesis

It has also been used in photocatalytic synthesis processes. This method has been applied to create 2-substituted 1,3-benzodioxoles, showcasing the compound's versatility in facilitating chemical reactions under specific conditions, such as controlled lighting (Ravelli et al., 2011).

Mechanism of Action

Target of Action

Hexahydro-1,3-benzodioxol-2-one is a complex organic compound with a molecular formula of C7H10O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is involved in reactions with oxalyl chloride in the presence of triethylamine This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets or the compound itself

Biochemical Pathways

Given its involvement in reactions with oxalyl chloride , it’s plausible that it may affect pathways involving this compound or related compounds. The downstream effects of these pathway alterations would depend on the specific pathways involved and require further investigation.

Result of Action

Given its involvement in chemical reactions with oxalyl chloride , it’s likely that it induces changes at the molecular level, which could potentially lead to observable effects at the cellular level

properties

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVFVJFUDNRICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2756631.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)

![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)

methanone](/img/structure/B2756641.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2756643.png)

![ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2756647.png)

![[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2756649.png)

![N-(2-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2756651.png)